N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-6-3-8-16(12-14)13-25-11-5-9-17(21(25)27)20(26)24-22-23-19-15(2)7-4-10-18(19)28-22/h3-12H,13H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUXVFSNUDOMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridine core, which is known for its pharmacological significance. Its molecular formula is , and it has a molecular weight of approximately 296.38 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Oxidase Inhibition : Research indicates that compounds similar to this one can inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. Inhibition of MAO-A and MAO-B has implications for treating mood disorders and neurodegenerative diseases .
- Antimicrobial Activity : The presence of the thiazole moiety is linked to antimicrobial properties. Studies have shown that derivatives containing similar structures exhibit significant antibacterial and antifungal activities .
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain.
Biological Activity Data
A summary of key biological activities associated with this compound is presented in the table below:
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on MAO Inhibition : A study synthesized various derivatives and evaluated their inhibition against MAO isoforms using fluorometric methods. Compounds with benzothiazole structures exhibited notable inhibitory activity, suggesting potential for treating depression and anxiety disorders .
- Antimicrobial Evaluation : Another study assessed the antibacterial properties of thiazole-containing compounds against plant pathogens. The results indicated that certain derivatives had lower effective concentrations than conventional treatments, highlighting their potential as agricultural biopesticides .
- Inflammation Studies : Research focusing on anti-inflammatory properties demonstrated that compounds with similar structures inhibited COX activity effectively, leading to decreased inflammatory markers in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 1-((3-Chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852366-17-7)
This compound shares the benzothiazole and pyridine-carboxamide backbone with the target molecule but differs in the substituent at position 1 of the pyridine ring. Instead of a 3-methylbenzyl group, it features a 3-chlorobenzyloxy group (Table 1).
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- The 3-methylbenzyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the 3-chlorobenzyloxy analog .
Implications for Bioactivity
- The ether linkage (benzyloxy) in the analog could reduce metabolic stability compared to the direct benzyl group in the target compound due to susceptibility to oxidative cleavage .
- Chlorine’s electron-withdrawing effect might alter electronic properties of the pyridine ring, affecting interactions with biological targets like kinases or proteases.
Research Findings and Limitations
Available Data
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what reaction parameters require optimization?
- Methodology : Begin with modular synthesis steps, such as coupling a benzo[d]thiazole-2-amine derivative with a substituted pyridine-3-carboxylic acid. Key parameters include solvent selection (e.g., ethanol, THF), temperature control (e.g., reflux at 170–210°C), and catalysts (e.g., iodine or triethylamine for cyclization). For example, analogous benzothiazole carboxamides were synthesized with yields of 60–93% using THF or ethanol under reflux . Optimize stoichiometry and purification methods (e.g., recrystallization or flash chromatography) to address low yields (<50%) observed in similar reactions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how should data discrepancies be resolved?
- Methodology : Use a combination of -NMR, -NMR, and IR spectroscopy to validate functional groups (e.g., carbonyl at ~1700 cm) and aromatic protons. For example, -NMR signals for thiazolidinone derivatives show characteristic peaks at δ 3.5–4.5 ppm for methylene groups . Discrepancies in integration or splitting patterns may arise from impurities or tautomerism; employ high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .
Q. How can researchers assess the in vitro biological activity of this compound, and what controls are necessary?
- Methodology : Screen for antimicrobial, antitumor, or enzyme-inhibitory activity using standardized assays. For instance, marine-derived carboxamides demonstrated IC values <10 µM in cytotoxicity assays . Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls (e.g., DMSO) to validate results. Replicate experiments in triplicate to address variability .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the benzothiazole and pyridine rings influence bioactivity?
- Methodology : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and compare activity using structure-activity relationship (SAR) studies. For example, fluorinated phenyl groups in benzothiazole derivatives improved antibacterial potency by 30% compared to non-fluorinated analogs . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases) .
Q. What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?
- Methodology : Introduce metabolically stable groups (e.g., trifluoromethyl) to reduce oxidative degradation. For example, trifluoromethyl-substituted carboxamides showed 2-fold higher plasma half-lives in rodent models . Use in vitro microsomal stability assays (e.g., liver microsomes) to screen analogs and optimize logP values (target: 2–4) for balanced solubility and permeability .
Q. How can conflicting data on synthetic yields or bioactivity across studies be systematically analyzed?
- Methodology : Perform meta-analysis of published protocols to identify variables (e.g., reaction time, catalyst loading) affecting reproducibility. For instance, discrepancies in yields (e.g., 37% vs. 93% for similar thiazolidinones) may stem from differences in purification techniques . Use statistical tools (e.g., ANOVA) to isolate critical factors and validate through Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
